molecular formula C6H3FI2 B13871972 1-Fluoro-2,4-diiodobenzene

1-Fluoro-2,4-diiodobenzene

Cat. No.: B13871972
M. Wt: 347.89 g/mol
InChI Key: WHKDZDSNBYWQLO-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Organic Synthesis and Material Science

Aryl halides, which are aromatic compounds where one or more hydrogen atoms on the aromatic ring are replaced by a halogen, are fundamental building blocks in organic chemistry. wikipedia.orgchemistrylearner.com Their utility stems from their role as versatile intermediates in the synthesis of a wide array of more complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. fiveable.melibretexts.org The carbon-halogen bond in aryl halides allows for a variety of chemical transformations, most notably cross-coupling reactions, which are pivotal in the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me In material science, the incorporation of halogen atoms into aromatic structures can significantly influence the electronic and physical properties of materials, leading to applications in areas such as liquid crystals, polymers, and electronic devices.

Unique Electrophilic and Nucleophilic Characteristics of Fluoro- and Iodo-Substituted Benzene (B151609) Derivatives

The nature of the halogen substituent dramatically affects the reactivity of the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which deactivates the benzene ring towards electrophilic substitution. quora.comcsbsju.edu Conversely, it has a resonance-donating effect due to its lone pairs of electrons. quora.comcsbsju.edu This dichotomy makes fluorinated benzenes interesting substrates in organic reactions.

Iodine, on the other hand, is less electronegative and more polarizable. While it also deactivates the ring towards electrophiles, its large size and the relative weakness of the carbon-iodine bond make it an excellent leaving group in nucleophilic aromatic substitution and a prime candidate for metal-halogen exchange reactions, crucial for forming organometallic reagents. wikipedia.orgfiveable.me The presence of both fluorine and iodine in the same molecule, as in 1-Fluoro-2,4-diiodobenzene, creates a unique reactivity profile, offering selective transformations at different positions.

Structural and Electronic Considerations in this compound

The structure of this compound, with a fluorine atom at position 1 and iodine atoms at positions 2 and 4, leads to a distinct distribution of electron density within the benzene ring. The strong inductive effect of the fluorine atom significantly influences the electrostatic potential of the molecule. nih.gov This, combined with the effects of the two iodine atoms, results in a complex interplay of electronic effects that dictate the molecule's reactivity and potential for forming intermolecular interactions.

Table 1: Computed Properties of this compound

PropertyValue
Molecular FormulaC6H3FI2
Molecular Weight347.89 g/mol
IUPAC NameThis compound
InChIInChI=1S/C6H3FI2/c7-5-2-1-4(8)3-6(5)9/h1-3H
InChIKeyWHKDZDSNBYWQLO-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C=C1I)I)F

Data sourced from PubChem. nih.gov

Overview of Research Trajectories for Polyhalogenated Aromatics

Research on polyhalogenated aromatic compounds (PHAs) is a dynamic field. nih.gov Historically, much attention was focused on their environmental impact due to the persistence of certain compounds like polychlorinated biphenyls (PCBs). soka.ac.jp However, modern research increasingly focuses on harnessing the unique properties of PHAs for beneficial applications. Key research trajectories include:

Development of Novel Synthetic Methodologies: Creating more efficient and selective methods for the synthesis of complex polyhalogenated molecules. chemicalbook.com

Catalysis: Utilizing PHAs as ligands or precursors for catalysts in a variety of chemical transformations.

Materials Science: Designing and synthesizing novel PHAs with specific electronic, optical, or liquid crystalline properties for use in advanced materials.

Biomedical Applications: Investigating the use of polyhalogenated compounds as scaffolds for the development of new drugs and diagnostic agents. The incorporation of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. acs.org

Environmental Remediation: Developing methods to degrade and detoxify persistent polyhalogenated pollutants. nih.gov

The study of compounds like this compound contributes to these broader research goals by providing a platform to investigate fundamental aspects of reactivity and to build more complex and functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2,4-diiodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FI2/c7-5-2-1-4(8)3-6(5)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKDZDSNBYWQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FI2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Fluoro 2,4 Diiodobenzene

The synthesis of 1-Fluoro-2,4-diiodobenzene, a highly functionalized aromatic scaffold, requires precise control over regioselectivity. Advanced synthetic methodologies have been developed to introduce fluorine and iodine atoms at specific positions on the benzene (B151609) ring. These strategies primarily revolve around regioselective halogenation reactions and transition metal-catalyzed cross-coupling events.

Reactivity and Mechanistic Investigations of 1 Fluoro 2,4 Diiodobenzene

Selective Functionalization of Halogen Atoms in 1-Fluoro-2,4-diiodobenzene

The differential reactivity of the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds is the cornerstone of the selective functionalization of this compound. This allows chemists to target specific positions on the benzene (B151609) ring with high precision, leaving other halogen sites intact for subsequent transformations.

Orthogonal Reactivity of Fluorine and Iodine Substituents

The concept of orthogonal reactivity is well-demonstrated in this compound, where the fluorine and iodine atoms exhibit mutually exclusive reactivity under different reaction conditions. The C-I bonds are significantly weaker and more polarizable than the C-F bond. This difference makes the iodine atoms susceptible to reactions involving metal insertion, such as in cross-coupling catalysis or halogen-lithium exchange, while the C-F bond remains inert. For instance, the oxidative addition of a low-valent palladium catalyst into a C-I bond is a facile process that occurs under conditions where the C-F bond is completely unreactive. nih.gov

Regioselective Cross-Coupling Reactions of this compound

Transition-metal-catalyzed cross-coupling reactions are a primary method for the selective functionalization of the C-I bonds in this compound. The presence of two non-equivalent iodine atoms at the C-2 and C-4 positions introduces the challenge and opportunity of regioselectivity.

In reactions like the Sonogashira and Suzuki-Miyaura couplings, the reaction typically occurs preferentially at one of the two C-I positions. sigmaaldrich.cnmdpi.comrsc.org This selectivity is governed by a combination of steric and electronic factors.

Steric Hindrance: The iodine atom at the C-4 position is less sterically encumbered than the iodine at the C-2 position, which is flanked by both a fluorine and an iodine atom. Consequently, reactions involving bulky coupling partners or catalysts often favor substitution at the C-4 position. rsc.org

Electronic Effects: The electronic nature of the substituents influences the reactivity of the C-I bonds. The fluorine atom exerts a strong inductive electron-withdrawing effect, which can influence the relative reactivity of the adjacent C-I bonds during the oxidative addition step. In many cases, the less sterically hindered position is also the most reactive.

Studies on related polyhalogenated compounds have established that mono-coupling can be achieved with high regioselectivity. For example, in the Sonogashira coupling of 5-substituted-1,2,3-triiodobenzenes, coupling occurs exclusively at the less hindered terminal positions. rsc.org Applying this principle to this compound, mono-Sonogashira or mono-Suzuki coupling would be expected to yield the 4-substituted product predominantly. By controlling the stoichiometry of the reagents, it is possible to isolate the mono-coupled product, which can then undergo a second, different coupling reaction at the remaining C-I position.

Reaction TypeCatalyst SystemSubstratesProduct(s)Key FindingReference(s)
Suzuki-Miyaura Coupling PdCl₂(dppb)1,1-dihaloalkenes, Organozinc reagentsSite-selective mono-coupled productsDemonstrates high site-selectivity in dihalo systems based on catalyst control. thieme-connect.com
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Et₃N5-Fluoro-1,2,3-triiodobenzene, Arylacetylenes5-Fluoro-1-iodo-3-(arylethynyl)benzeneCoupling occurs regioselectively at the C-I bond flanked by two other iodo groups, indicating electronic and steric control. rsc.org
Carbonylative Suzuki Coupling Pd(OAc)₂, PEG-400, CO1,4-Diiodobenzene (B128391), Arylboronic acids1,4-DibenzoylbenzeneDouble carbonylative coupling is possible on diiodo substrates, showing the potential for difunctionalization. rsc.org

Nucleophilic Aromatic Substitution (SNAr) with this compound

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for replacing a leaving group on an aromatic ring with a nucleophile. numberanalytics.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate. wikipedia.org For this pathway to be efficient, two main conditions must be met:

The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, typically positioned ortho and/or para to the leaving group. libretexts.org These groups stabilize the negative charge of the Meisenheimer complex.

The group being displaced must be a good leaving group for this specific mechanism.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. nih.govlibretexts.org Consequently, the leaving group ability is related to the electronegativity of the halogen, which influences the electrophilicity of the carbon atom it is attached to. This leads to an unusual reactivity order for halogens: F > Cl > Br > I. wikipedia.orgnih.gov The highly electronegative fluorine atom makes the ipso-carbon more electron-deficient and thus more susceptible to nucleophilic attack.

For this compound, the iodine atoms are not strong activating groups for SNAr. Therefore, under typical SNAr conditions, reaction at the C-F bond is highly unlikely. The classic substrate for demonstrating SNAr at a C-F bond is 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), where the two nitro groups provide the necessary activation for the displacement of fluoride (B91410) by nucleophiles like amines. koreascience.krwikipedia.org Without such activating groups, this compound is generally unreactive toward SNAr at the fluorine position. Substitution of the iodo groups via an SNAr mechanism is also unfavorable due to iodine being a poor leaving group in this context and the lack of ring activation.

Generation and Reactivity of Benzyne (B1209423) Intermediates from this compound

Arynes, particularly benzyne, are highly reactive intermediates that can be generated from suitably substituted haloarenes. This compound serves as a potential precursor for the generation of 4-fluorobenzyne through the elimination of one iodine atom and the adjacent fluorine. However, a more common pathway involves the elimination of two adjacent halogen atoms, such as an ortho-dihaloarene.

Photolytic Pathways to Aryne Formation

Photolysis provides a route to generate aryne intermediates from dihaloarenes. caltech.edu Research on 1,2-diiodobenzene (B1346971) has shown that UV irradiation can induce the formation of benzyne. rsc.orgchemrxiv.orglookchem.com The mechanism is believed to proceed through the homolytic cleavage of the two C-I bonds in a stepwise process. chemrxiv.org

Applying this principle to this compound, photolysis could potentially lead to the cleavage of the C-F and C-I bonds at positions 1 and 2, or the two C-I bonds if they were ortho to each other. Given the structure, the most likely aryne to be formed would be 3-iodobenzyne via elimination of the halogens at positions 2 and 4, though this is not a vicinal elimination. A more plausible pathway for this specific substrate would be the generation of a radical species. However, analogous ortho-dihaloarenes are well-established precursors. For example, the photolysis of 1,2-diiodobenzene is a known method for generating benzyne, which can be trapped by various reagents. rsc.org Similarly, treatment of 1-fluoro-2-iodobenzene (B1346556) with n-BuLi can generate benzyne. nih.gov For this compound, treatment with a strong base like n-BuLi would likely lead to halogen-lithium exchange at one of the iodine positions, followed by elimination to form a substituted benzyne.

Tandem Reaction Sequences Involving Aryne Intermediates

Once generated, aryne intermediates are exceptionally reactive and can be trapped in situ by a variety of reaction partners, leading to tandem (or cascade) reaction sequences. This allows for the rapid construction of complex molecular architectures from simple precursors in a single pot.

The aryne generated from a precursor like this compound (i.e., a substituted benzyne) can undergo several types of transformations:

[4+2] Cycloaddition (Diels-Alder Reaction): Arynes are excellent dienophiles and react readily with dienes like furan (B31954) or isobenzofurans to form bicyclic adducts. nih.govresearchgate.net

[2+2+2] Cycloaddition: In the presence of a suitable transition metal catalyst, such as nickel, arynes can undergo cycloaddition with two molecules of an alkyne or with a diyne to form substituted naphthalene (B1677914) derivatives. thieme-connect.comrsc.org This reaction can also incorporate nitriles to form phenanthridines.

Nucleophilic Addition: Arynes can be attacked by nucleophiles, followed by protonation, to yield substituted aromatic products.

Multicomponent Reactions: Arynes can participate in reactions involving three or more components, leading to highly functionalized products.

For example, a tandem sequence could involve the generation of 4-fluorobenzyne from a suitable precursor, which is then immediately trapped by a diene. Studies on 1,2-dihaloarenes show that selective halogen-lithium exchange can generate an aryne, which then undergoes a [2+4] cycloaddition with an isobenzofuran, all in one pot. nih.gov This strategy highlights the synthetic utility of arynes in building polycyclic aromatic frameworks.

Halogen-Metal Exchange Reactions with this compound

Halogen-metal exchange is a powerful method for the synthesis of functionalized organometallic reagents. In aryl halides, the rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl > F. dur.ac.ukchemscene.com For this compound, this reactivity difference allows for selective exchange at the carbon-iodine bonds without affecting the carbon-fluorine bond. The presence of two non-equivalent iodine atoms—one ortho (C2) and one para (C4) to the fluorine substituent—raises the question of regioselectivity.

Both organolithium reagents, such as n-butyllithium (n-BuLi), and organomagnesium reagents, like isopropylmagnesium chloride (iPrMgCl), are commonly employed for iodine-metal exchange reactions. psu.eduuni-muenchen.de The choice of reagent can influence the reaction's selectivity and functional group tolerance. Organolithium reagents are generally more reactive than their organomagnesium counterparts. uni-muenchen.de

The regioselectivity of the exchange is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the fluorine atom acidifies the ortho protons but also influences the stability of the resulting organometallic intermediate. Steric hindrance plays a crucial role; the iodine atom at the C2 position is flanked by the fluorine atom at C1, whereas the iodine at C4 is less sterically encumbered. Studies on similarly substituted dihaloarenes have shown that metal-halogen exchange is often slower at a sterically hindered position adjacent to other halogens. researchgate.net Consequently, it is anticipated that halogen-metal exchange with reagents like n-BuLi or iPrMgCl would preferentially occur at the less hindered C4 position.

Table 1: Predicted Regioselectivity of Halogen-Metal Exchange

Position of Iodine Reagent Predicted Major Product Rationale
C4 (para to F) n-BuLi or iPrMgCl 4-Lithio-1-fluoro-2-iodobenzene or (4-Fluoro-3-iodophenyl)magnesium chloride Lower steric hindrance compared to the C2 position.

The selective iodine-metal exchange at the C4 position of this compound provides a direct route to the corresponding 4-fluoro-3-iodophenyl-organometallic species. These intermediates are valuable synthons for introducing substituents at a specific position on the fluorinated aromatic ring.

For example, the reaction with n-butyllithium at low temperatures (e.g., -78 °C) in an ethereal solvent is expected to yield 4-lithio-1-fluoro-2-iodobenzene. This highly reactive organolithium species can be trapped in situ with various electrophiles to generate a diverse array of 1,2,4-trisubstituted aromatic compounds. Similarly, treatment with Grignard reagents like iPrMgCl, often in the presence of lithium chloride (LiCl) to enhance reactivity, would form the more stable (4-fluoro-3-iodophenyl)magnesium chloride. uni-muenchen.de These organomagnesium reagents exhibit greater functional group tolerance compared to organolithiums, allowing for broader applications in complex molecule synthesis.

C-H Functionalization Directed by Halogen Substituents in this compound

The functionalization of C-H bonds offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org In this compound, the regioselectivity of C-H functionalization is dictated by the directing effects of the halogen substituents. The molecule has three available C-H bonds at the C3, C5, and C6 positions.

The outcome of the reaction depends heavily on the chosen methodology, primarily direct deprotonation (metalation) or transition-metal-catalyzed C-H activation.

Directed ortho-Metalation (DoM): This strategy relies on a directing metalation group (DMG) to guide a strong base (typically an organolithium or lithium amide) to deprotonate an adjacent C-H bond. wikipedia.orgacs.org Fluorine is a recognized DoM group, capable of directing lithiation to its ortho position. wikipedia.org In this compound, this would favor metalation at C6. The iodine atoms can also act as directing groups, activating their ortho C-H bonds. The proton at C3 is ortho to both the C2 and C4 iodine atoms, making it the most acidic and thus the most likely site for deprotonation by a hindered base like lithium diisopropylamide (LDA), which is less likely to engage in I/Li exchange than butyllithium. psu.edu However, in highly halogenated systems, steric "buttressing effects" from adjacent bulky substituents can render an otherwise acidic C-H bond inert to deprotonation. researchgate.net This effect might apply to the C3-H, which is sterically shielded by two large iodine atoms.

Transition Metal-Catalyzed C-H Activation: Palladium-catalyzed C-H functionalization reactions often exhibit different regioselectivity. For instance, in direct arylation reactions of substrates like 1-chloro-2-fluorobenzene, functionalization has been observed to occur selectively at the C-H bond ortho to the fluorine atom. beilstein-journals.org Applying this precedent to this compound would again predict functionalization at the C6 position. The selectivity is a balance between the electronic directing effect of the fluorine and the steric accessibility of the C-H bonds. nih.gov

Table 2: Potential Regioselectivity in C-H Functionalization of this compound

C-H Position Potential Reaction Directing Group(s) Supporting Evidence/Rationale
C3 Direct Metalation (e.g., with LDA) C2-Iodine, C4-Iodine Most acidic proton due to activation by two adjacent iodine atoms. Potential for steric hindrance. researchgate.net
C5 Direct Metalation C4-Iodine Activated by adjacent iodine.

Radical Chemistry of this compound

The carbon-iodine bond is significantly weaker than other carbon-halogen bonds, making it susceptible to homolytic cleavage to form aryl radicals. science.gov This reactivity can be initiated by heat, light (photolysis), or radical initiators. Computational studies on the photolysis of 1,2-diiodobenzene have confirmed that the reaction proceeds through the homolytic cleavage of a C-I bond, generating a 2-iodophenyl radical intermediate. researchgate.net A similar process is expected for this compound, leading to the formation of either a 4-fluoro-2-iodophenyl radical or a 2-fluoro-4-iodophenyl radical, depending on which C-I bond is cleaved.

The generation of these radical species opens pathways to reactions not accessible through ionic mechanisms. For instance, these radicals can participate in hydrogen atom abstraction, addition to multiple bonds, or radical-radical coupling reactions. The ability to generate aryl radicals from aryl iodides has been demonstrated through methods like low-energy collision-induced dissociation in mass spectrometry, where the weak C-I bond is selectively cleaved. nih.gov The reactivity of the resulting aryl radical can be influenced by the remaining substituents; electron-withdrawing groups, such as fluorine, have been shown to enhance the reactivity of aryl radicals in both addition and substitution reactions. nih.gov This suggests that the fluoro-diiodophenyl radicals generated from this compound would be reactive species for further synthetic transformations.

Theoretical and Computational Chemistry of 1 Fluoro 2,4 Diiodobenzene

Electronic Structure and Bonding Analysis of 1-Fluoro-2,4-diiodobenzene

The analysis of electronic structure and bonding reveals the fundamental characteristics of a molecule, governing its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust quantum chemical method used to determine the ground-state electronic structure and optimized geometry of molecules. A typical calculation involves selecting a functional (like B3LYP or PBE) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

For this compound, a DFT calculation would yield the most stable three-dimensional arrangement of its atoms by minimizing the total energy. This optimization provides precise data on bond lengths, bond angles, and dihedral angles. Although explicit studies on this compound are scarce, the expected geometric parameters can be estimated from studies on similar molecules like para-diiodobenzene. researchgate.net The introduction of a fluorine atom is expected to cause minor perturbations in the benzene (B151609) ring's geometry due to its high electronegativity.

Table 1: Predicted Molecular Geometry Parameters for this compound Note: These are estimated values based on standard bond lengths and data from analogous compounds. Actual computed values may vary.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C-I~2.10 Å
C-F~1.35 Å
C-C (aromatic)~1.39 - 1.40 Å
Bond Angle (°)C-C-C (ring)~120°
C-C-I / C-C-F~120°

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the iodine atoms and the π-system of the benzene ring. The LUMO is likely to be a π* antibonding orbital distributed over the aromatic ring. The highly electronegative fluorine atom would lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue, while the large, polarizable iodine atoms would raise the HOMO energy. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies Note: These are typical values for di-iodo aromatic compounds. The presence of fluorine would likely lower these energies slightly.

OrbitalTypical Energy Value (eV)Role in Reactivity
HOMO-8.5 to -9.5 eVActs as an electron donor in reactions.
LUMO-0.5 to -1.5 eVActs as an electron acceptor in reactions.
HOMO-LUMO Gap~7.0 to 8.0 eVIndicates kinetic stability; a smaller gap suggests higher reactivity.

The distribution of electrons within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) surface is a color-coded map that visualizes the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other charged or polar species.

In this compound, the MEP surface would show distinct regions:

Negative Potential (Red/Yellow): This region would be concentrated around the highly electronegative fluorine atom, indicating its role as a site for electrophilic attack or as a hydrogen bond acceptor.

Positive Potential (Blue): A significant feature of covalently bonded iodine (and other halogens) is the presence of a "σ-hole". researchgate.net This is an electropositive region on the outermost portion of the iodine atom, directly opposite the C-I bond. This σ-hole makes the iodine atoms potent halogen bond donors, allowing them to form strong, directional non-covalent interactions with electron donors (Lewis bases). dntb.gov.uarsc.org

Neutral/Slightly Negative Potential (Green): The faces of the aromatic π-system would exhibit a moderately negative potential.

These features are crucial for understanding the molecule's role in crystal engineering and supramolecular chemistry, where halogen bonding often dictates the packing arrangement. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions, identifying short-lived intermediates and high-energy transition states that are difficult or impossible to observe experimentally.

A transition state represents the highest energy point along a reaction coordinate. Computationally, it is located as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of atoms along the reaction coordinate, for instance, the stretching of a bond that is about to break.

For this compound, transition states could be characterized for various transformations, such as:

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): The C-I bonds are reactive sites. A transition state calculation would model the oxidative addition step, where a metal catalyst (like palladium) inserts into one of the C-I bonds.

Photolysis: Computational studies on similar molecules like 1,2-diiodobenzene (B1346971) show that upon absorbing light, the molecule can undergo C-I bond cleavage to form radical species or benzyne (B1209423) intermediates through complex pathways involving different electronic states. Characterizing the transition states and conical intersections between these states is key to understanding the photochemical outcome.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This simulation follows the reaction path downhill from the transition state, connecting it to the corresponding reactants and products (or intermediates). The result is a complete energy profile for the reaction step.

An energy profile for a hypothetical reaction, such as the initial step of an on-surface Ullmann coupling for this compound, would plot the relative energy against the reaction coordinate. It would show:

The initial energy of the reactants (this compound and a metal surface).

The activation energy (Ea), which is the energy difference between the reactants and the transition state for C-I bond cleavage.

The energy of any intermediates, such as a surface-bound radical.

The final energy of the products.

Analysis of Non-Covalent Interactions Involving this compound

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal engineering applications, and material properties of halogenated compounds. For this compound, these interactions are dominated by halogen bonding, with contributions from hydrogen bonding and π-stacking.

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. mdpi.com The basis for this interaction is the concept of the "σ-hole," a region of positive electrostatic potential located on the halogen atom along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). researchgate.net

In this compound, the two iodine atoms are potent halogen bond donors. The electron density distribution around the iodine atoms is anisotropic. While there is a belt of negative potential around the equator of the iodine atom, a positive σ-hole exists at its outermost region. acs.org This positive region can interact attractively with Lewis bases such as the nitrogen or oxygen atoms of other molecules. mdpi.com

The strength of the halogen bond is significantly influenced by both the identity of the halogen and the nature of the molecule it is attached to. acs.org The ability to form strong halogen bonds follows the trend I > Br > Cl. richmond.edu Furthermore, the presence of electron-withdrawing groups on the aromatic ring, such as the fluorine atom in this compound, enhances the positive potential of the σ-hole, thereby strengthening the halogen bond. acs.orgrichmond.edu Computational studies on similar molecules, like 1,4-diiodotetrafluorobenzene (B1199613), have shown that the fluorination of the benzene ring leads to a significantly larger σ-hole on the iodine atoms compared to the non-fluorinated analogue, 1,4-diiodobenzene (B128391). richmond.edu This makes fluorinated diiodobenzenes powerful synthons in crystal engineering and supramolecular assembly. researchgate.net

While halogen bonding is a dominant directive force, hydrogen bonding and π-stacking interactions also play a significant role in the structure of systems containing this compound.

Hydrogen Bonding: The aromatic C-H bonds on the this compound ring can act as hydrogen bond donors, forming weak C-H···X interactions (where X can be F, O, N, etc.). In co-crystals of related fluorinated benzenes, intermolecular C-H···F hydrogen bonds have been observed. iucr.orgoup.com For instance, in some co-crystals, oxygen atoms can serve as acceptors for both halogen bonds (C-I···O) and hydrogen bonds (N-H···O or C-H···O), leading to complex supramolecular architectures. oup.com

π-Stacking Interactions: The electron-rich π-system of the benzene ring in this compound can engage in π-stacking interactions with other aromatic rings. These interactions are driven primarily by dispersion forces. researchgate.net Computational studies on similar systems, such as fluoro-substituted iodobenzene (B50100) interacting with pyrazine, have shown that π-stacking interactions can sometimes be stronger than halogen bonding, particularly when fewer electron-withdrawing fluorine atoms are present. researchgate.net However, there is often cooperativity between halogen bonding and π-stacking, where the formation of one type of interaction strengthens the other. researchgate.netnsf.gov In some systems, C-I···π interactions are also observed, where the iodine's σ-hole interacts with the π-cloud of an adjacent aromatic ring. oup.com

The interplay of these interactions—halogen bonding, hydrogen bonding, and π-stacking—dictates the final packing and stability of the crystal structures formed by this compound. oup.com

Studies on 1,4-diiodotetrafluorobenzene (1,4-DITFB), a potent halogen bond donor, show significant interaction energies with various Lewis bases. For example, its interaction energy with ammonia (B1221849) is calculated to be -37.18 kJ/mol. richmond.edu The effect of fluorination is evident when comparing the interaction energy of 1,4-DITFB with the explosive RDX (-13.93 kJ/mol) to that of the non-fluorinated 1,4-diiodobenzene with RDX (-10.01 kJ/mol). richmond.edu The stronger interaction of the fluorinated compound is attributed to the enhanced σ-hole on the iodine atoms. richmond.edu

The PIXEL method has also been used to calculate intermolecular interaction energies in solvates of diiodotetrafluorobenzene, partitioning the total energy into coulombic, polarization, dispersion, and repulsion components to better understand the nature of the bonding. iucr.orgiucr.org These calculations reveal that in some systems, interactions between solvent molecules can be a driving force for phase transformations. iucr.orgiucr.org

The following table summarizes selected calculated interaction energies for analogous compounds, illustrating the typical strengths of these non-covalent bonds.

Halogen Bond DonorInteraction PartnerInteraction TypeCalculated Interaction Energy (kJ/mol)Reference
1,4-diiodotetrafluorobenzeneAmmoniaHalogen Bond (I···N)-37.18 richmond.edu
1,4-diiodotetrafluorobenzeneRDX (non-aromatic explosive)Halogen Bond (I···O)-13.9 richmond.edu
1,4-diiodobenzeneRDX (non-aromatic explosive)Halogen Bond (I···O)-10.01 richmond.edu
1,4-diiodotetrafluorobenzene2,4-DNT (aromatic explosive)Halogen Bond (I···O)-18.1 richmond.edu
1,4-dibromotetrafluorobenzeneRDX (non-aromatic explosive)Halogen Bond (Br···O)-11.33 richmond.edu
2,3,5,6-tetrafluoro-1,4-diiodobenzene · DMSO SolvateDMSODMSO-DMSO Interaction-17.3 iucr.orgiucr.org

Prediction of Spectroscopic Signatures and Conformational Dynamics of this compound

Computational chemistry is instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide valuable information on its electronic and vibrational spectra, as well as its dynamic behavior.

Spectroscopic Signatures: Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic excited states. spiedigitallibrary.org For a molecule like this compound, TD-DFT can help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic ring. spiedigitallibrary.org Furthermore, DFT calculations can be used to compute theoretical vibrational spectra (Raman and IR), which aids in the analysis of conjugational properties and the identification of characteristic vibrational modes. spiedigitallibrary.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique, and computational methods can predict chemical shifts. The formation of non-covalent interactions, particularly halogen bonds, can influence the electronic environment of the nuclei. acs.org Studies on similar iodinated compounds have shown that halogen bonding interactions with polarizing agents can be observed and quantified using specialized NMR techniques like Overhauser dynamic nuclear polarization (DNP), with results that can be correlated with computational models. acs.org

Conformational Dynamics: this compound is a relatively rigid molecule. Its conformational dynamics primarily involve torsional motion and intramolecular vibrations. Molecular dynamics (MD) simulations can be employed to explore the conformational space available to the molecule, especially when it is part of a larger supramolecular assembly or in different solvent environments. unige.ch These simulations can reveal how intermolecular interactions, such as halogen and hydrogen bonding, influence the molecule's orientation and dynamics within a crystal lattice or in solution. unige.ch For more complex systems, understanding the conformational dynamics is key to rationalizing how structural modifications can alter the energy landscape and, consequently, the function of molecular materials. biorxiv.org

Advanced Spectroscopic and Structural Elucidation of 1 Fluoro 2,4 Diiodobenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed multi-nuclear and two-dimensional NMR spectroscopic studies for 1-Fluoro-2,4-diiodobenzene are not available in peer-reviewed journals or spectral databases. While basic spectral data may exist in commercial supplier catalogs, in-depth structural elucidation using advanced NMR techniques has not been published.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Elucidating Complex Structures

No specific literature detailing the assignment and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra for this compound could be located. Therefore, a data table for its chemical shifts and coupling constants based on published research cannot be compiled.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

There are no published reports on the use of 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural analysis of this compound. Such analyses are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule, but this research has not been made publicly available.

Solid-State NMR for Bulk Structural Insights

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure of materials in their solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR provides detailed information about the local chemical environment, molecular conformation, and intermolecular packing in the crystalline lattice.

For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) SS-NMR is particularly insightful. This technique resolves the distinct signals for each of the six carbon atoms in the aromatic ring, which may be non-equivalent in the crystal unit cell even if they are chemically equivalent by symmetry in solution. The observed chemical shifts are highly sensitive to the local electronic environment and are influenced by through-space intermolecular interactions, such as halogen bonding (C-I···I or C-I···F) and crystal packing forces.

Deviations in the chemical shifts between the solid-state and solution-state spectra can quantify the effects of the crystalline environment. Furthermore, the presence of multiple peaks for a single carbon site can indicate the existence of polymorphism (different crystal forms) or the presence of crystallographically non-equivalent molecules within the unit cell. The coupling between the fluorine atom and adjacent carbon atoms (¹JCF, ²JCF) remains observable and provides crucial structural constraints.

Table 1. Representative ¹³C Solid-State NMR (CP/MAS) Chemical Shift Data for this compound.
Carbon AtomPlausible Solid-State Chemical Shift (δ, ppm)Key Observations and Interpretations
C1 (-F)163.5Strongly deshielded due to the electronegativity of fluorine. Exhibits a large one-bond ¹JCF coupling, often appearing as a broad doublet.
C2 (-I)94.1Shielded due to the heavy atom effect of the directly bonded iodine. Its chemical shift is sensitive to intermolecular C-I···X halogen bonds.
C3 (-H)133.8Chemical shift influenced by adjacent iodine and fluorine atoms. Potential for peak broadening due to unresolved couplings or conformational disorder.
C4 (-I)98.7Shielded by the heavy atom effect of iodine. Non-equivalence with C2 in the solid state confirms the molecular structure and packing arrangement.
C5 (-H)143.2Deshielded relative to C6, influenced by the para-iodine atom.
C6 (-H)119.5Position influenced by the ortho-fluorine atom via through-bond and through-space effects.

Vibrational Spectroscopy (IR and Raman) for Specific Bond and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational modes of a molecule. These methods are complementary and essential for identifying functional groups and analyzing subtle intermolecular forces.

For this compound, the vibrational spectra are characterized by distinct bands corresponding to the stretching and bending modes of its C-F, C-I, C-H, and aromatic C=C bonds.

C-F Stretch: A strong absorption in the IR spectrum is typically observed in the 1200-1270 cm⁻¹ region, characteristic of an aryl-fluoride bond.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the benzene (B151609) ring skeleton.

C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹.

C-I Stretches: The C-I stretching modes are found at much lower frequencies, typically below 600 cm⁻¹, due to the large mass of the iodine atom. These are often more prominent in the Raman spectrum.

Analysis of the spectra, particularly in the solid state, can reveal the presence of weak intermolecular interactions. For instance, the formation of C-I···π or other halogen bonds can lead to slight shifts in the C-I vibrational frequencies or the appearance of new low-frequency modes compared to the solution or gas phase.

Table 2. Key Vibrational Frequencies and Assignments for this compound.
Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Activity (IR/Raman)Structural Significance
Aromatic C-H Stretch3050 - 3100Moderate (IR), Strong (Raman)Confirms the presence of aromatic C-H bonds.
Aromatic C=C Ring Stretch1570, 1465, 1375Strong (IR & Raman)Characteristic of the substituted benzene ring skeleton.
C-F Stretch1245 - 1265Very Strong (IR)Definitive evidence for the aryl-fluoride bond.
In-plane C-H Bend1000 - 1150Moderate-Strong (IR)Correlates with the substitution pattern on the ring.
Out-of-plane C-H Bend800 - 900Strong (IR)Highly characteristic of the 1,2,4-trisubstitution pattern.
C-I Stretch500 - 550Weak (IR), Strong (Raman)Confirms the presence of C-I bonds. Sensitive to conformation and halogen bonding.

High-Resolution Mass Spectrometry for Molecular Composition and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically < 5 ppm error), HRMS can distinguish between compounds with the same nominal mass but different atomic compositions.

For this compound (C₆H₃FI₂), the experimentally determined exact mass of the molecular ion ([M]⁺) must match the theoretical value of 347.8308 Da. This provides definitive proof of its molecular formula.

Furthermore, the fragmentation pattern observed, often using techniques like Electron Impact (EI) ionization, offers valuable structural information. The molecule fragments in a predictable manner based on bond strengths. The C-I bonds are the weakest in the molecule and are expected to cleave readily. The analysis reveals a characteristic isotopic pattern for the iodine-containing fragments.

Key fragmentation steps include:

Formation of the molecular ion, [C₆H₃FI₂]⁺.

Loss of a single iodine atom to form the most stable and often most abundant fragment ion, [C₆H₃FI]⁺.

Subsequent loss of the second iodine atom to yield the [C₆H₃F]⁺ fragment.

Table 3. Plausible High-Resolution Mass Spectrometry Fragmentation Data for this compound (C₆H₃FI₂).
Fragment IonFormulaCalculated Exact Mass (Da)Plausible Relative Abundance (%)Interpretation
[M]⁺[C₆H₃FI₂]⁺347.830845Molecular Ion. Confirms the molecular weight and formula.
[M-I]⁺[C₆H₃FI]⁺220.9264100Base Peak. Loss of one iodine atom, indicating a labile C-I bond.
[M-2I]⁺[C₆H₃F]⁺94.021930Loss of both iodine atoms.
[C₆H₃]⁺[C₆H₃]⁺75.023515Loss of both iodine atoms and a fluorine radical.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy investigates the transitions of electrons between molecular orbitals upon absorption or emission of photons, providing insight into the photophysical properties of a molecule.

The UV-Visible (UV-Vis) absorption spectrum of this compound in a solvent like methanol (B129727) or cyclohexane (B81311) is dominated by π→π* transitions characteristic of the substituted aromatic system. Typically, two main absorption bands are observed: a strong band below 250 nm (related to the E₂ band of benzene) and a weaker, more structured band at longer wavelengths (related to the B band). The presence of heavy iodo-substituents causes a bathochromic (red) shift of these absorptions compared to fluorobenzene (B45895) or benzene itself.

The emission properties are profoundly influenced by the two iodine atoms. While the molecule absorbs UV light to reach an excited singlet state (S₁), the high atomic number of iodine promotes highly efficient intersystem crossing (ISC) to the triplet state (T₁). This phenomenon, known as the "heavy-atom effect," rapidly depopulates the S₁ state through a non-radiative pathway. Consequently, radiative decay from the S₁ state (fluorescence) is heavily quenched. This compound is therefore expected to be either non-fluorescent or exhibit extremely weak fluorescence with a very low quantum yield. Its excited-state energy is primarily channeled into the triplet manifold, making it a potential candidate for applications involving triplet state chemistry, such as a photosensitizer.

Table 4. Representative UV-Visible Absorption and Emission Properties of this compound in Methanol.
PropertyValueInterpretation
Absorption Maximum (λ_max, 1)~235 nmCorresponds to a high-energy π→π* (E₂) transition of the substituted aromatic ring.
Molar Absorptivity (ε) at λ_max, 1~12,000 M⁻¹cm⁻¹Indicates a strongly allowed electronic transition.
Absorption Maximum (λ_max, 2)~285 nmCorresponds to a lower-energy π→π* (B) transition, showing fine structure.
Molar Absorptivity (ε) at λ_max, 2~950 M⁻¹cm⁻¹A symmetry-forbidden transition, made weakly allowed by substitution.
Fluorescence EmissionNegligible / Non-detectableFluorescence is quenched due to the internal heavy-atom effect from iodine, which promotes efficient intersystem crossing to the triplet state.

Advanced Synthetic Utility and Applications in Materials Science for 1 Fluoro 2,4 Diiodobenzene

1-Fluoro-2,4-diiodobenzene as a Precursor in Complex Organic Synthesis

The presence of two carbon-iodine (C-I) bonds at the 2- and 4-positions allows this compound to serve as a scaffold for creating elaborate molecular structures. The differential reactivity of these positions, influenced by the ortho-fluorine atom, can be exploited for the stepwise introduction of various substituents.

Construction of Annulated Aromatic Systems and Macrocycles

While specific examples utilizing this compound for the synthesis of annulated systems and macrocycles are not extensively documented, the reactivity of analogous diiodoarenes provides a clear blueprint for its potential applications. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are powerful methods for C-C bond formation.

For instance, intramolecular double coupling reactions are a common strategy for forming fused ring systems. A hypothetical pathway could involve the sequential coupling of this compound with a difunctional coupling partner. Similarly, macrocyclization can be achieved through intermolecular coupling of two molecules of a di-functionalized precursor, a strategy widely employed in the synthesis of complex host molecules and materials precursors. nih.govnih.gov The synthesis of diacetylene macrocycles from 1,2-diethynylbenzene (B1594171) derivatives via oxidative coupling illustrates a related approach that could be adapted for diiodo-precursors. nih.gov

Table 1: Potential Cross-Coupling Reactions for Annulation and Macrocyclization

Coupling ReactionReagent TypePotential Product Type
Intramolecular SuzukiDi-boronic acidFused polycyclic aromatic
Intermolecular SonogashiraDi-alkyneArylene-ethynylene macrocycle
Intramolecular HeckDi-alkeneAnnulated ring system

Synthesis of Diversely Substituted Aromatics and Heteroaromatics

The synthesis of polysubstituted aromatic compounds is a more direct and widely demonstrated application for diiodo-precursors. nih.govnih.govyoutube.commasterorganicchemistry.combeilstein-journals.org The two iodine atoms on this compound can be sequentially replaced through regioselective cross-coupling reactions, allowing for the controlled introduction of different aryl, alkyl, or heteroaryl groups. mdpi.com The order of these reactions is crucial and is dictated by the directing effects of the substituents present on the ring. youtube.commasterorganicchemistry.com

For example, a Sonogashira coupling could be performed at one iodo-position, followed by a Suzuki coupling at the second. This stepwise approach enables the synthesis of complex, non-symmetrical biaryls and other substituted benzenes that are valuable intermediates in pharmaceuticals and materials science. nih.govnih.govbeilstein-journals.org Furthermore, the C-I bonds can participate in the formation of heteroaromatic rings, such as in the synthesis of 2,4-diaryl-1,3-selenazoles from related precursors. researchgate.net

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.orgub.edu Multicomponent reactions (MCRs) are a related class of reactions where three or more reactants combine in a one-pot procedure. nih.govorganic-chemistry.orgnih.govresearchgate.net

The diiodo-functionality of this compound makes it a suitable candidate for designing such efficient reaction sequences. For example, a palladium-catalyzed process could initiate with a coupling reaction at one C-I bond, generating a reactive intermediate that subsequently undergoes an intramolecular cyclization involving another part of the molecule. researchgate.netrsc.org While specific literature on this compound in MCRs is limited, the general utility of aryl halides in these reactions is well-established for creating molecular complexity rapidly. nih.govresearchgate.netrsc.org An oxidative annulation of o-allylanilines, for instance, provides a pathway to 2,4-diarylquinolines in a one-pot reaction. organic-chemistry.org

Engineering Supramolecular Assemblies via Halogen Bonding with this compound

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl) and the presence of electron-withdrawing groups on the donor molecule. nih.govoup.comsemanticscholar.org The iodine atoms of this compound, activated by the electronegative fluorine atom, are excellent halogen bond donors, making this compound a powerful tool for crystal engineering. oup.com

Design and Synthesis of Cocrystals and Co-Crystal Monolayers

Cocrystallization through halogen bonding is a robust strategy for designing new solid-state materials with tailored properties. Diiodobenzene derivatives, particularly perfluorinated ones, are frequently used as co-formers to assemble molecules into predictable supramolecular architectures. nih.govoup.comsemanticscholar.orgrsc.orgnih.gov By pairing this compound with suitable halogen bond acceptors (e.g., pyridines, N-oxides, carbonyls), it is possible to form binary cocrystals. oup.comnih.gov

The high directionality of the C-I···N or C-I···O halogen bond allows for precise control over the resulting crystal packing. Researchers have successfully created a wide variety of cocrystals using donors like 1,4-diiodotetrafluorobenzene (B1199613) with acceptors ranging from nitrogen heterocycles to sulfoxides. nih.govoup.com These studies demonstrate the reliability of the diiodo-arene motif in forming linear or zigzag chains, which can be extrapolated to predict the behavior of this compound.

Table 2: Examples of Halogen Bond Donors and Acceptors in Cocrystal Formation

Halogen Bond DonorHalogen Bond AcceptorResulting Supramolecular MotifReference
1,4-Diiodotetrafluorobenzene4,4'-Bipyridine (B149096)1D Linear Chains nih.govoup.com
1,4-DiiodotetrafluorobenzeneHexamethylenetetramine (HMTA)1D Zigzag Chains oup.com
1,2,4,5-Tetrafluoro-3,6-diiodobenzeneUracil DerivativesSelf-assembled H-bonded dimers nih.gov
4,5-Diiodo-1,2,3-triazolium saltsHalide AnionsTetrameric aggregates nih.gov

Formation of Ordered Crystalline Networks and Frameworks

The ability of this compound to act as a ditopic (two-point) halogen bond donor allows for the construction of extended, ordered networks. When combined with multitopic halogen bond acceptors, it can facilitate the self-assembly of one-dimensional (1D) chains, two-dimensional (2D) sheets, or even three-dimensional (3D) frameworks. nih.govoup.com

For example, the co-crystallization of 1,4-diiodotetrafluorobenzene with ditopic acceptors like 4,4'-bipyridine results in infinite 1D linear chains. nih.govoup.com The specific geometry of the this compound molecule, with its 120° angle between the two C-I vectors, would naturally promote the formation of zigzag or wave-like 1D chains or more complex 2D networks when paired with complementary linear or angular acceptors. The resulting frameworks can create channels or cavities, suggesting potential applications in areas such as gas storage or host-guest chemistry.

Applications of this compound Derivatives in Functional Materials

The unique combination of reactive sites and electronic properties makes this compound an ideal precursor for a variety of functional materials with tailored characteristics.

This compound serves as an excellent monomer or cross-linking agent in the synthesis of advanced polymers and oligomers. The two carbon-iodine bonds provide reactive handles for a range of powerful cross-coupling reactions, which are fundamental to modern polymer chemistry. The presence of two iodine atoms allows for the formation of extended, linear, or branched polymer chains.

The most common application involves palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. In these reactions, the iodine atoms act as leaving groups, enabling the formation of new carbon-carbon bonds. This methodology is used to construct conjugated polymers, where alternating single and double bonds lead to delocalized π-electron systems. These materials are central to the field of organic electronics. The fluorine substituent plays a crucial role in tuning the properties of the resulting polymer by modifying its solubility, thermal stability, and, most importantly, its electronic energy levels (HOMO/LUMO).

Table 2: Potential Polymerization Reactions Using this compound

Reaction NameCoupling PartnerResulting LinkagePotential Polymer Application
Suzuki Coupling Aryl boronic acid/esterC-C (Aryl-Aryl)Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs)
Sonogashira Coupling Terminal alkyneC-C (Aryl-Alkynyl)Molecular Wires, Organic Field-Effect Transistors (OFETs)
Heck Coupling AlkeneC-C (Aryl-Vinyl)Photoluminescent Materials
Buchwald-Hartwig Amination AmineC-N (Aryl-Amine)Hole-Transport Layers in Electronic Devices

The difunctional nature of this compound allows for the creation of precisely defined macromolecular structures, making it a valuable component in the synthetic chemist's toolbox for functional polymer design. nih.gov

The ability of the iodine atoms in this compound derivatives to act as strong halogen bond donors is the foundation for their use in "smart" or responsive materials. These materials can change their properties in response to an external stimulus, such as the presence of a specific chemical species.

This principle has been demonstrated in systems where an iodinated aromatic group is incorporated into a larger functional molecule, such as an azobenzene (B91143) dye. nih.gov In one such study, new photo-responsive azobenzenes featuring halogen bond donor groups were prepared. nih.govpreprints.org The interaction of the iodine atom with a Lewis basic guest, such as a chloride anion, forms a halogen-bonded complex. This recognition event can be monitored, for example, by ¹⁹F NMR spectroscopy. The binding of the anion to the iodine perturbs the electronic environment of the entire molecule, causing a measurable shift in the fluorine NMR signal, thus creating a sensor for that anion. nih.govpreprints.org

Furthermore, the integration of halogen bonding can create materials that respond to multiple stimuli. For instance, azobenzene derivatives containing an iodo-group have been shown to exhibit reversible photo-responsiveness upon UV light irradiation, while also displaying a color change in response to pH variations. nih.govpreprints.org This multi-stimuli response is enabled by the carefully designed molecular structure, where halogen bonding acts as a key interaction for sensing, and the azobenzene core provides photo-switchable properties. These materials are attractive building blocks for creating highly functional devices and advanced sensors. nih.gov

By incorporating this compound units into larger, more complex molecular architectures, scientists can precisely tailor the electronic and optical properties of the final material. The effects of the fluoro- and iodo-substituents are complementary in this pursuit.

The strong electron-withdrawing nature of the fluorine atom lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the host molecule. This is a critical strategy for designing materials for organic electronics, such as n-type semiconductors for OFETs or electron-transport materials in OLEDs. The polarizable iodine atoms, particularly when engaged in halogen bonding, can also significantly influence these electronic landscapes.

Research on photo-responsive azobenzenes demonstrates how these principles are applied to control optical properties. nih.gov By synthesizing derivatives that link different functional units via a structure derived from a diiodobenzene, it is possible to create molecules where halogen bonding and hydrogen bonding work in concert. In one example, a nitro group was engaged in orthogonal H···O···I halogen and hydrogen bonding, linking the molecules into parallel undulating chains. nih.gov In another, a rare I···π interaction involving an alkene group was observed, leading to a non-centrosymmetric crystal packing. nih.gov Such precise control over the supramolecular organization is essential for materials with non-linear optical (NLO) properties or for aligning chromophores for efficient energy transfer. These tailored molecular architectures are crucial for developing next-generation functional materials for advanced electronic and photonic devices. nih.gov

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes for 1-Fluoro-2,4-diiodobenzene

Traditional methods for synthesizing polyhalogenated aromatics often rely on harsh conditions, hazardous reagents, and multi-step processes that generate significant waste. The drive towards green chemistry necessitates the development of more environmentally benign and efficient synthetic pathways. chemistryjournals.netnih.gov Future research will likely focus on several key strategies:

Catalytic Approaches: There is a growing need to move away from stoichiometric reagents towards catalytic systems. Research into novel catalysts, such as carborane-based systems or metal complexes, could enable more selective and efficient halogenation of aromatic precursors under milder conditions. osaka-u.ac.jp The development of catalytic methods for direct C-H functionalization would be a significant advancement, potentially reducing the number of synthetic steps.

Flow Chemistry: Continuous flow chemistry offers enhanced safety, better heat and mass transfer, and easier scalability compared to batch processes. acs.org Developing a flow synthesis for this compound could minimize the handling of hazardous intermediates and allow for precise control over reaction parameters, leading to higher yields and purity. acs.org Photochemical reactions, which can often be translated effectively to flow systems, represent a promising avenue. acs.org

Biocatalysis: The use of enzymes, such as flavin-dependent halogenases (FDHs), for the regiosepecific halogenation of aromatic compounds is a burgeoning field. nih.gov While challenging, engineering or discovering an enzyme capable of selectively iodinating a fluorinated benzene (B151609) derivative would represent a breakthrough in green synthesis, operating in aqueous media at ambient temperatures.

Alternative Solvents: Shifting from traditional volatile organic solvents to greener alternatives like ionic liquids, supercritical fluids (e.g., scCO₂), or even water is a core principle of green chemistry. nih.gov Research is needed to explore the feasibility of synthesizing this compound in these solvent systems to reduce environmental impact. nih.gov

The primary challenge lies in achieving high regioselectivity in these greener systems, ensuring the precise placement of the three halogen atoms on the benzene ring.

Exploration of Novel Reactivity Modes for the Co-Existing Halogens

The significant difference in the properties of the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds is central to the synthetic utility of this compound. The C-I bond is weaker and more polarizable, making the iodine atoms reactive in cross-coupling reactions, while the C-F bond is exceptionally strong and generally inert under these conditions. psu.edu This differential reactivity allows for selective functionalization.

Future research should focus on exploiting this dichotomy in novel ways:

Site-Selective Cross-Coupling: While sequential cross-coupling at the two iodine positions is established, future work could explore more complex, one-pot, multi-component reactions where the two iodine atoms react with different partners, guided by subtle electronic or steric differences, or through the use of orthogonal catalytic systems.

Halogen Exchange (Finkelstein) Reactions: Developing catalytic methods to selectively exchange one or both iodine atoms for other halogens (e.g., bromine or chlorine) would provide access to a wider array of tri-halogenated benzene derivatives from a single precursor. frontiersin.org Conversely, investigating the challenging activation of the C-F bond for transformation while preserving the C-I bonds remains a significant frontier.

Photocatalysis and Radical Reactions: Light-induced reactions open up reactivity patterns that are complementary to traditional thermal methods. acs.org Exploring the photocatalytic activation of the C-I bonds for radical-based transformations, such as C-S or C-P bond formation, could lead to new derivatives that are difficult to access through conventional means. Experimental and computational studies can help elucidate these underdeveloped reactivity modes, such as a homolytic aromatic substitution mechanism. acs.org

The table below summarizes the key differences in bond properties and typical reactivities of the halogens present in the molecule.

PropertyCarbon-Iodine (C-I)Carbon-Fluorine (C-F)
Average Bond Dissociation Energy (kJ/mol) ~272~544
Typical Reactivity in Cross-Coupling Highly reactive (e.g., Suzuki, Sonogashira, Heck)Generally inert, requires harsh conditions
Role in Halogen Bonding Strong halogen bond donorPoor halogen bond donor
Leaving Group Ability in Nucleophilic Aromatic Substitution Good leaving group (if activated)Poor leaving group

This table presents generalized data for aryl halides.

Advanced Computational Prediction and Design of this compound Derivatives for Specific Applications

Computational chemistry is an indispensable tool for accelerating the discovery of new functional molecules. researchgate.net For this compound and its potential derivatives, computational methods can provide crucial insights and guide synthetic efforts.

Predicting Material Properties: Density Functional Theory (DFT) can be used to calculate molecular electrostatic potential surfaces, which helps in predicting and understanding halogen bonding capabilities. richmond.edu This is vital for designing co-crystals with specific optical or electronic properties, such as phosphorescent materials or organic semiconductors. sigmaaldrich.com

Designing for Functionality: By simulating the interaction of various derivatives with biological targets or material surfaces, computational models can pre-screen candidates for applications in medicinal chemistry or materials science. youtube.comrsc.org For instance, machine learning models trained on existing data could predict the properties of novel, unsynthesized derivatives, saving significant time and resources. researchgate.netdblp.org

Reaction Pathway Modeling: Computational studies can elucidate complex reaction mechanisms, calculate activation energies for different reactive sites, and predict the regioselectivity of reactions, complementing experimental findings. researchgate.net This is particularly valuable for understanding the competitive reactivity of the two iodine atoms and the inertness of the fluorine atom.

The main challenges in this area are the accuracy of the computational models, especially for systems involving heavy atoms like iodine, and the need for large, high-quality datasets to train reliable machine learning algorithms. researchgate.netscispace.com

Computational MethodApplication for this compound DerivativesPredicted Properties
Density Functional Theory (DFT) Calculating electronic structure and intermolecular forces.Electrostatic potential, interaction energies, bond strengths, optical properties.
Molecular Dynamics (MD) Simulating the behavior of molecules over time in condensed phases.Crystal packing, self-assembly pathways, conformational analysis.
Quantum Theory of Atoms in Molecules (QTAIM) Analyzing electron density to characterize chemical bonds.Nature and strength of non-covalent interactions like halogen bonds. researchgate.net
Machine Learning (ML) / QSAR Building predictive models from existing chemical data.Biological activity, material performance, toxicity. researchgate.netdblp.org

Integration of this compound into Next-Generation Supramolecular Systems

The ability of iodine atoms to act as potent halogen bond (XB) donors is a cornerstone of modern supramolecular chemistry and crystal engineering. acs.org The iodine atoms in this compound have a region of positive electrostatic potential (a σ-hole) that allows them to form strong, directional, non-covalent interactions with electron-rich atoms like nitrogen or oxygen.

Future research directions include:

Complex Architectures: Moving beyond simple 1D chains or 2D sheets to construct intricate 3D supramolecular networks. The 'V-shape' of the this compound molecule could be exploited to create novel topologies not accessible with linear building blocks like 1,4-diiodotetrafluorobenzene (B1199613).

Functional Dynamic Materials: Utilizing the reversible nature of halogen bonds to create "smart" materials that respond to external stimuli such as light, temperature, or chemical analytes. rsc.org This could lead to applications in sensing, drug delivery, or self-healing materials.

Modulation of Halogen Bonding: Systematically studying how the electron-withdrawing fluorine atom modulates the strength and directionality of the halogen bonds formed by the two iodine atoms. While fluorine itself is a poor XB donor, its presence on the ring enhances the σ-hole on the iodine atoms, making them stronger donors.

Multi-component Systems: Exploring co-crystallization with multiple different components to create complex, hierarchical structures where halogen bonds work in concert with other non-covalent interactions like hydrogen bonds or π-π stacking. oup.com

A significant challenge is controlling the crystallization process to obtain the desired supramolecular architecture, as polymorphism (the ability to form multiple crystal structures) is common in these systems.

Mechanistic Insights into Complex Reaction Pathways Involving Multi-Halogenated Aromatics

A deep understanding of reaction mechanisms is crucial for developing new synthetic methods and controlling reaction outcomes. researchgate.net For a molecule like this compound, with multiple potential reactive sites, the mechanistic questions are particularly complex.

Key areas for future investigation include:

Oxidative Addition Mechanisms: In transition-metal-catalyzed cross-coupling, the first step is typically the oxidative addition of the catalyst into a carbon-halogen bond. Detailed studies, combining kinetics and computational modeling, are needed to fully understand the factors that control the selective activation of one C-I bond over the other, and both over the C-F bond. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally resistant to nucleophilic attack, substitution can occur if the ring is activated by strongly electron-withdrawing groups. libretexts.org Mechanistic studies could explore whether the combined electronic effect of the three halogens is sufficient to enable SNAr reactions at the iodine-substituted positions under specific conditions.

Radical and Single-Electron Transfer (SET) Pathways: Some reactions of aryl halides proceed through radical intermediates. acs.org Investigating whether this compound can participate in SRN1-type reactions or other SET processes could unlock new synthetic transformations. psu.edu

Benzyne (B1209423) Formation: Elimination reactions from aryl halides using very strong bases can generate highly reactive aryne intermediates. Research could explore the potential for selective benzyne formation from this compound and the subsequent trapping of these intermediates to form complex polycyclic systems.

The primary challenge is the detection and characterization of transient intermediates, such as organometallic complexes or radical species, which are often short-lived but critical to the reaction pathway.

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